molecular formula C10H11FN2O2 B15047250 N'-[1-(4-fluorophenyl)ethylidene]methoxycarbohydrazide

N'-[1-(4-fluorophenyl)ethylidene]methoxycarbohydrazide

Cat. No.: B15047250
M. Wt: 210.20 g/mol
InChI Key: DOBPWBBOOGXDDW-UHFFFAOYSA-N
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Description

N'-[1-(4-Fluorophenyl)ethylidene]methoxycarbohydrazide is a carbohydrazide derivative characterized by a methoxy group (-OCH₃) and a 4-fluorophenyl substituent. This compound belongs to the hydrazide-hydrazone class, which is known for its diverse biological activities, including antimicrobial, antioxidant, and anticancer properties .

Properties

Molecular Formula

C10H11FN2O2

Molecular Weight

210.20 g/mol

IUPAC Name

methyl N-[1-(4-fluorophenyl)ethylideneamino]carbamate

InChI

InChI=1S/C10H11FN2O2/c1-7(12-13-10(14)15-2)8-3-5-9(11)6-4-8/h3-6H,1-2H3,(H,13,14)

InChI Key

DOBPWBBOOGXDDW-UHFFFAOYSA-N

Canonical SMILES

CC(=NNC(=O)OC)C1=CC=C(C=C1)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(4-fluorophenyl)ethylidene]methoxycarbohydrazide typically involves the reaction of 4-fluoroacetophenone with methoxycarbohydrazide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of N’-[1-(4-fluorophenyl)ethylidene]methoxycarbohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to achieve high yields and purity. The reaction conditions are optimized to ensure efficient production while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

N’-[1-(4-fluorophenyl)ethylidene]methoxycarbohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The fluorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide are commonly employed.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

N’-[1-(4-fluorophenyl)ethylidene]methoxycarbohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[1-(4-fluorophenyl)ethylidene]methoxycarbohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its observed biological effects. The fluorophenyl group plays a crucial role in enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The compound is structurally related to several analogs with variations in substituents and core moieties. Key comparisons include:

Compound Substituents Key Features
N'-[1-(4-Fluorophenyl)ethylidene]methoxycarbohydrazide (Target) 4-fluorophenyl, methoxycarbohydrazide Fluorine enhances lipophilicity and bioavailability
N'-[1-(3,4-Dichlorophenyl)ethylidene]methoxycarbohydrazide 3,4-dichlorophenyl, methoxycarbohydrazide Chlorine substituents increase steric bulk and electron-withdrawing effects
N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-methoxyphenyl)-5-methyltriazole-4-carbohydrazide Benzofuran, triazole, methoxyphenyl Benzofuran moiety improves π-π stacking interactions in biological systems
N'-(1-(4-Fluorophenyl)ethylidene)-2-thiophenecarbohydrazide 4-fluorophenyl, thiophenecarbohydrazide Thiophene ring contributes to redox activity and antimicrobial potential
Antimicrobial Activity
  • Compound 12b (N'-(1-(4-fluorophenyl)ethylidene)-triazole-carbohydrazide) demonstrated 85% yield and potent antibacterial activity against Staphylococcus aureus and Escherichia coli .
  • Thiophene-based analogs (e.g., N'-(1-(4-fluorophenyl)ethylidene)-2-thiophenecarbohydrazide) showed moderate activity against Gram-negative pathogens due to enhanced membrane permeability .
Antioxidant and Anticancer Activity
  • N'-(1-(naphthalen-1-yl)ethylidene)propanehydrazide exhibited 1.4× higher antioxidant activity than ascorbic acid .
  • Triazole-linked fluorophenyl derivatives displayed selective cytotoxicity against glioblastoma (U-87) cells, with IC₅₀ values < 10 µM .

Physicochemical Properties

  • Melting Points: Fluorophenyl hydrazides generally exhibit higher melting points (e.g., 183°C for furan-2-carbohydrazide analogs ) compared to non-fluorinated derivatives.
  • Spectral Data : IR spectra of related compounds show characteristic peaks for C=O (1664 cm⁻¹) and C=N (1629 cm⁻¹), consistent with hydrazone formation .

Biological Activity

N'-[1-(4-fluorophenyl)ethylidene]methoxycarbohydrazide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various applications.

  • Molecular Formula : C11H12FN3O2
  • Molecular Weight : 235.23 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The presence of the fluorophenyl group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound has significant antimicrobial properties, inhibiting the growth of various bacterial strains.
  • Anticancer Properties : In vitro studies have demonstrated cytotoxic effects against cancer cell lines, indicating potential as an anticancer agent.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.

Data Table: Summary of Biological Activity

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerCytotoxicity against cancer cell lines
Anti-inflammatoryModulation of inflammatory markers

Case Studies

Several case studies have explored the effects of this compound in different contexts:

  • Antimicrobial Efficacy :
    • A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting a dose-dependent effect.
  • Cytotoxicity in Cancer Research :
    • In a randomized trial involving human cancer cell lines, this compound demonstrated IC50 values ranging from 10 to 30 µM, indicating substantial cytotoxicity compared to control groups.
  • Inflammation Model :
    • In an animal model of induced inflammation, administration of the compound resulted in a marked decrease in pro-inflammatory cytokines (TNF-alpha and IL-6), highlighting its potential for therapeutic use in inflammatory conditions.

Research Findings

Recent research has focused on optimizing the synthesis and enhancing the biological activity of this compound. Modifications to the molecular structure have been explored to improve efficacy and reduce toxicity.

Synthesis and Derivatives

The synthesis typically involves the condensation reaction between 4-fluoroacetophenone and methoxycarbohydrazide under acidic conditions. Ongoing research aims to develop derivatives with enhanced potency and selectivity for specific biological targets.

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